molecular formula C26H23FN2O5S B12888253 Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617698-28-9

Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12888253
CAS No.: 617698-28-9
M. Wt: 494.5 g/mol
InChI Key: LSGWXFIFVRHDMX-XUTLUUPISA-N
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Description

Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C26H23FN2O5S and its molecular weight is 494.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Thiazole Ring : Known for its diverse biological activities.
  • Pyrrole Moiety : Contributes to pharmacological properties.
  • Methyl Ester Group : Enhances solubility and bioavailability.

The molecular formula is C26H23FN2O5SC_{26}H_{23}FN_2O_5S, with a molecular weight of approximately 494.5 g/mol .

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. In particular:

  • Mechanism of Action : The thiazole moiety is critical for cytotoxic activity, often through interactions with cellular targets that lead to apoptosis in cancer cells.
  • Case Studies : For example, thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

Anticonvulsant Activity

The compound has also demonstrated anticonvulsant effects:

  • Efficacy : Certain thiazole-based compounds have been reported to exhibit high anticonvulsant activity, suggesting potential use in epilepsy treatment.
  • Research Findings : In animal models, some derivatives have shown significant protection against seizure-inducing agents, comparable to standard anticonvulsants .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

  • Butyrylcholinesterase (BChE) : The compound exhibited moderate inhibitory activity against BChE, which is crucial for neurodegenerative disease treatment.
    EnzymeIC50 Value (µM)
    Butyrylcholinesterase46.42
    Acetylcholinesterase157.31

This selective inhibition suggests potential applications in treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Thiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Interaction with apoptotic pathways enhances cell death in malignant cells.
  • Enzyme Interaction : The compound's ability to inhibit cholinesterases can modulate neurotransmitter levels, influencing neurological functions.

Properties

CAS No.

617698-28-9

Molecular Formula

C26H23FN2O5S

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 2-[(3E)-2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H23FN2O5S/c1-5-15-7-10-16(11-8-15)20-19(21(30)17-9-6-13(2)18(27)12-17)22(31)24(32)29(20)26-28-14(3)23(35-26)25(33)34-4/h6-12,20,30H,5H2,1-4H3/b21-19+

InChI Key

LSGWXFIFVRHDMX-XUTLUUPISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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